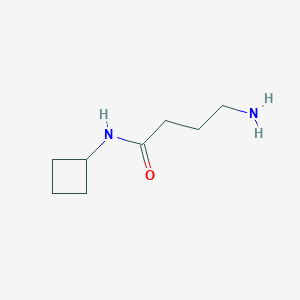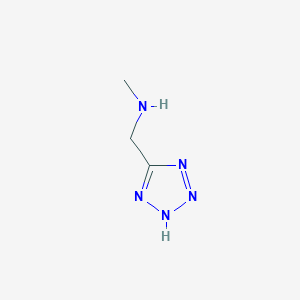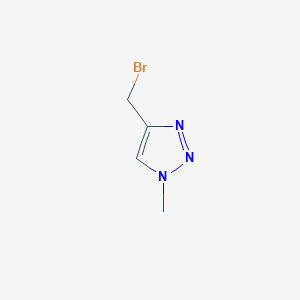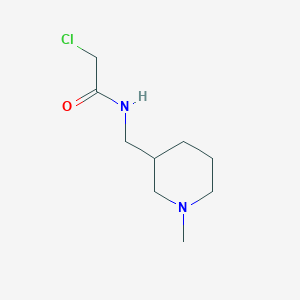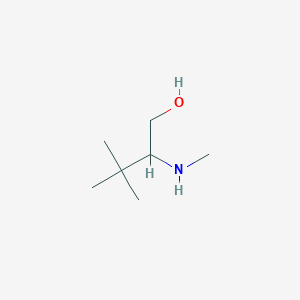amine CAS No. 1250052-46-0](/img/structure/B3225563.png)
[3-(Benzyloxy)propyl](ethyl)amine
Vue d'ensemble
Description
“3-(Benzyloxy)propylamine” is a compound with the IUPAC name 3-(benzyloxy)-N-ethyl-1-propanamine . It has a molecular weight of 193.29 and its InChI code is 1S/C12H19NO/c1-2-13-9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 . It is a liquid at room temperature .
Synthesis Analysis
Amines, such as “3-(Benzyloxy)propylamine”, can be synthesized by various methods. One common method is the reduction of nitriles or amides . Another method involves S N 2 reactions of alkyl halides with ammonia or other amines . A third method involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide so formed (i.e., the Gabriel synthesis), is another method . Reductive amination of aldehydes or ketones is also a common method .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)propylamine” can be understood by considering it as a derivative of ammonia, where one or more hydrogen atoms are replaced by hydrocarbon groups . In this case, the molecule is a primary amine, meaning one hydrogen atom in the ammonia molecule has been replaced by an alkyl group .Chemical Reactions Analysis
Amines, including “3-(Benzyloxy)propylamine”, can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions with halogenoalkanes . The lone pair on the nitrogen in the primary amine can attack the carbon in the halogenoalkane, leading to the formation of a new compound .Physical And Chemical Properties Analysis
“3-(Benzyloxy)propylamine” is a liquid at room temperature . Amines, in general, are soluble in organic solvents like alcohol, benzene, and ether . They are basic in nature and can form salts when reacted with acids .Mécanisme D'action
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
The mode of action of 3-(Benzyloxy)propylamine involves its interaction with its targets. Amines can undergo a variety of reactions, including nucleophilic substitution and oxidation . The benzylic position of the compound can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, influencing their function .
Biochemical Pathways
Amines are known to play a role in various biochemical processes, including the synthesis of proteins, neurotransmitters, and other biomolecules .
Pharmacokinetics
Amines, in general, are known for their water solubility and volatility, which can influence their absorption and distribution in the body .
Result of Action
Amines can influence cellular function through their interactions with various targets, leading to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Benzyloxy)propylamine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(Benzyloxy)propyl](ethyl)amine in lab experiments is its ability to selectively target monoamine transporters. This allows researchers to study the specific effects of dopamine, norepinephrine, and serotonin on various physiological and biochemical processes. However, one limitation is its potential for abuse and addiction, which can make it difficult to use in certain research settings.
Orientations Futures
There are many potential future directions for research involving [3-(Benzyloxy)propyl](ethyl)amine. One area of interest is its potential as a treatment for various psychiatric disorders, such as depression and attention deficit hyperactivity disorder. Another area of interest is its potential as a tool for studying the effects of drugs of abuse on the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for abuse and addiction.
Applications De Recherche Scientifique
[3-(Benzyloxy)propyl](ethyl)amine is widely used in scientific research as a tool to study the function of various neurotransmitters in the brain. It is particularly useful in studying the role of dopamine, norepinephrine, and serotonin in the brain. It has also been used to study the effects of drugs of abuse on the brain.
Propriétés
IUPAC Name |
N-ethyl-3-phenylmethoxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-13-9-6-10-14-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCAGFQTYLIKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





